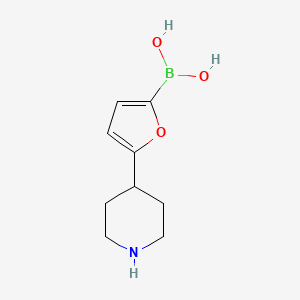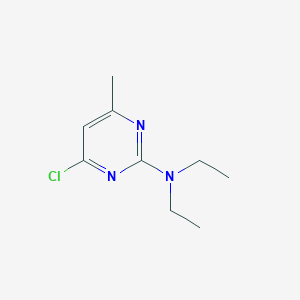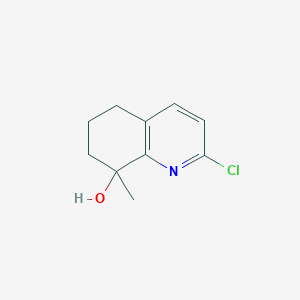
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a hydroxyl group at the eighth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective chlorination at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-one.
Reduction: Formation of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Substitution: Formation of 2-substituted-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Lacks the chlorine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H12ClNO/c1-10(13)6-2-3-7-4-5-8(11)12-9(7)10/h4-5,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
YQRXULPVMPCWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1N=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




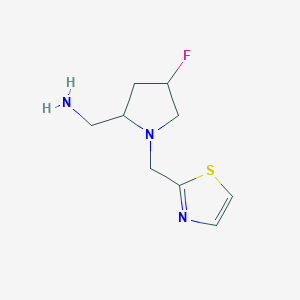
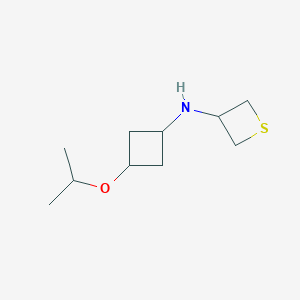

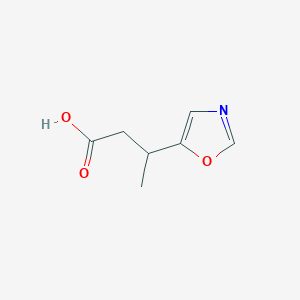

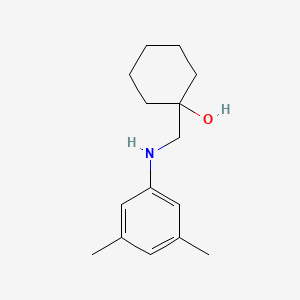

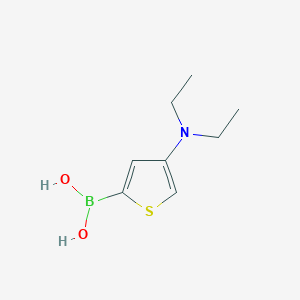
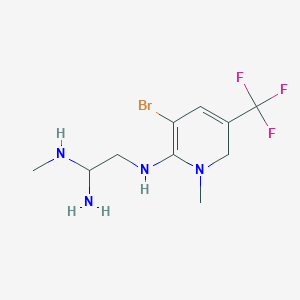
![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
